molecular formula C10H12FNO3 B13594733 2-Amino-3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid

2-Amino-3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid

Cat. No.: B13594733
M. Wt: 213.21 g/mol
InChI Key: BWRXQPNQLSPXHF-UHFFFAOYSA-N
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Description

2-Amino-3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid is an organic compound with a complex structure that includes an amino group, a hydroxy group, and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the fluorinated position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and interact with enzymes or receptors. The fluorinated aromatic ring can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-fluorophenyl)-3-hydroxypropanoic acid
  • 2-Amino-3-(3-methylphenyl)-3-hydroxypropanoic acid
  • 2-Amino-3-(4-chloro-3-methylphenyl)-3-hydroxypropanoic acid

Uniqueness

2-Amino-3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

2-amino-3-(4-fluoro-3-methylphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C10H12FNO3/c1-5-4-6(2-3-7(5)11)9(13)8(12)10(14)15/h2-4,8-9,13H,12H2,1H3,(H,14,15)

InChI Key

BWRXQPNQLSPXHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C(=O)O)N)O)F

Origin of Product

United States

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